2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide
Overview
Description
2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H10Cl3NO2S and its molecular weight is 350.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.949783 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Conformation
- In the field of molecular structure, the compound's conformation has been studied. The dihedral angles between benzene rings and the formation of chains through hydrogen bonds are crucial aspects of its molecular structure. Such studies are essential for understanding its reactivity and interactions with other molecules (Gowda et al., 2008).
Synthesis and Chemical Reactions
- The compound has been explored in the synthesis of various derivatives. The formation of benzofuran derivatives during certain reactions and the synthesis of Schiff bases are notable examples. These processes demonstrate the compound's versatility and potential in creating various biologically active molecules (Serykh et al., 2012), (Kausar et al., 2019).
Antimicrobial and Anti-HIV Activity
- Some derivatives of the compound have shown promising antimicrobial and anti-HIV activity. The relationship between the molecular structure of these derivatives and their biological activities is a key area of research, contributing to the development of new therapeutic agents (Iqbal et al., 2006).
Anticancer Activity
- Research has also focused on the anticancer properties of derivatives of this compound. Novel benzenesulfonamides have been synthesized and tested for in vitro antitumor activity, revealing potential applications in cancer therapy (Sławiński & Brzozowski, 2006).
Photodynamic Therapy
- New derivatives of benzenesulfonamide, including those related to the compound , have been synthesized and characterized for applications in photodynamic therapy. This research indicates the potential of these compounds in the treatment of cancer through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Molecular and Crystal Structure
- Studies have also been conducted on the molecular and crystal structure of similar benzenesulfonamide derivatives. This research aids in understanding the compound's properties and potential modifications for specific applications (Suchetan, Foro, & Gowda, 2010).
Properties
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-6-9(14)3-5-12(8)17-20(18,19)13-7-10(15)2-4-11(13)16/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQALEWWCAVYQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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